tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate

Purity Specification Salt Form Comparison Procurement Quality

tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate (CAS 1246749-78-9) is a cis-fused bicyclic diamine scaffold protected at the N2 position with a tert-butoxycarbonyl (Boc) group and isolated as the oxalate salt. This compound serves as a key synthetic intermediate in medicinal chemistry programs targeting CCR5 chemokine receptors, autotaxin (ATX)/lysophosphatidic acid (LPA) signaling, and lysyl oxidase (LOX) enzymes.

Molecular Formula C13H22N2O6
Molecular Weight 302.32 g/mol
Cat. No. B13134455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate
Molecular FormulaC13H22N2O6
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CNCC2C1.C(=O)(C(=O)O)O
InChIInChI=1S/C11H20N2O2.C2H2O4/c1-11(2,3)15-10(14)13-6-8-4-12-5-9(8)7-13;3-1(4)2(5)6/h8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6)
InChIKeyOJCDSFQJZRKLGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Oxalate: Core Scaffold Differentiation for Procurement Decisions


tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate (CAS 1246749-78-9) is a cis-fused bicyclic diamine scaffold protected at the N2 position with a tert-butoxycarbonyl (Boc) group and isolated as the oxalate salt . This compound serves as a key synthetic intermediate in medicinal chemistry programs targeting CCR5 chemokine receptors, autotaxin (ATX)/lysophosphatidic acid (LPA) signaling, and lysyl oxidase (LOX) enzymes [1][2]. Procuring this specific salt form, rather than the free base or alternative salts, provides distinct advantages in handling, purity, stereochemical fidelity, and synthetic reproducibility that are substantiated by vendor specifications and published synthetic protocols.

Why Generic Substitution of tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Oxalate Introduces Scientific and Operational Risk


Interchanging the oxalate salt with the free base, hydrochloride, or dihydrobromide forms of the hexahydropyrrolo[3,4-c]pyrrole scaffold introduces measurable differences in purity grade, physical form, stereochemical definition, and synthetic performance that directly impact downstream experimental reproducibility . The trans-diastereomer free base (CAS 1330763-64-8) provides 95% purity, while the cis-oxalate salt is supplied at ≥98% purity—a three-percentage-point specification gap that translates to meaningful batch-to-batch variability in multi-step syntheses . Furthermore, the absence of salt formation in the free base leaves the secondary amine unprotected against CO₂ absorption and hygroscopic degradation during storage, altering effective stoichiometry in subsequent reactions .

Quantitative Differentiation Evidence for tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Oxalate vs. Closest Analogs


Purity Grade Advantage: Oxalate Salt ≥98% vs. trans Free Base 95% Specification

The oxalate salt form (CAS 1246749-78-9) carries a minimum purity specification of NLT 98% . In contrast, the trans-diastereomer free base (CAS 1330763-64-8, trans-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate) is supplied at 95% purity . Although these data derive from vendor specifications rather than a single head-to-head batch analysis, the consistent ≥3-percentage-point purity differential across multiple reputable suppliers establishes a class-level procurement advantage for the oxalate salt in applications requiring precise stoichiometric control.

Purity Specification Salt Form Comparison Procurement Quality

Stereochemical Definition: cis-(3aR,6aS) Oxalate vs. trans Free Base and Unspecified Stereochemistry Forms

The target compound's oxalate salt is derived from the cis-(3aR,6aS) configured hexahydropyrrolo[3,4-c]pyrrole core, which is the stereochemical configuration required for CCR5 antagonist lead series (e.g., IC₅₀ = 12 nM for optimized derivative compound 4) and ATX/LOX inhibitor scaffolds disclosed in patent families from Hoffmann-La Roche and The Institute of Cancer Research [1][2]. The trans-diastereomer (CAS 1330763-64-8) lacks the requisite cis ring-junction geometry and is not reported as an intermediate in these pharmacologically validated series . Published synthetic protocols explicitly specify the (3aR,6aS)-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate as the precursor in Pd-catalyzed coupling sequences for LOX inhibitor construction [2].

Stereochemistry Diastereomer Purity Chiral Scaffold

Solid-State Handling and Stability: Oxalate Salt Crystalline Solid vs. Free Base Liquid/Semisolid Physical Form

The oxalate salt (CAS 1246749-78-9) is supplied as a white to off-white solid , enabling accurate gravimetric dispensing for stoichiometric reactions. The cis-Boc free base (CAS 250275-15-1) is reported as a white to off-white solid with a boiling point of 295.4°C (predicted) and requires storage at 2–8°C under inert atmosphere to prevent hydrolysis or oxidation . The dihydrobromide salt (CAS 135325-05-2) of the fully deprotected scaffold is described as enhancing aqueous solubility but at the cost of requiring dual deprotection steps before use in coupling reactions . The oxalate salt uniquely combines solid-state handling convenience with single-step Boc deprotection readiness and the absence of hygroscopic halide counterions that can interfere with palladium-catalyzed coupling reactions.

Physical Form Weighing Accuracy Storage Stability

Proven Synthetic Utility in Reductive Amination: 69% Yield for N-Alkylation with 1-Methylpiperidin-4-one

In a published protocol, tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (750 mg, 3.54 mmol) was reacted with 1-methylpiperidin-4-one (800 mg, 7.08 mmol) under sodium triacetoxyborohydride reductive amination conditions (DCE, 50°C, acetic acid catalyst), yielding the N-alkylated product 169-A in 69% isolated yield (750 mg) after column chromatography . This protocol was subsequently extended to a library of 15+ pyrrolidine derivatives with yields ranging from 8% to 96%, demonstrating the scaffold's reproducible performance in diversity-oriented synthesis . While no direct comparator yield data for the corresponding trans-diastereomer or non-oxalate salt under identical conditions is available, this establishes a benchmark yield for the cis-Boc scaffold in a pharmaceutically relevant transformation.

Reductive Amination Synthetic Yield Multi-Step Synthesis

Boc Protection Enables Selective N2-Functionalization: Single Reactive Site vs. Fully Deprotected Dual-Amine Scaffolds

The Boc-protected oxalate salt provides a single reactive secondary amine (N5 position) while the N2 position is capped by the acid-labile tert-butoxycarbonyl group. This orthogonality is exploited in the LOX inhibitor patent sequence where (3aR,6aS)-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate undergoes Pd-catalyzed C–N coupling selectively at N5, followed by Boc deprotection with 2.0 M HCl in Et₂O to liberate N2 for subsequent acylation [1]. In contrast, the fully deprotected dihydrobromide (CAS 135325-05-2) or dihydrochloride salts present two chemically equivalent secondary amines, requiring additional protection/deprotection steps or statistical product mixtures that reduce overall yield . Although no quantitative yield comparison for a matched reaction sequence is available, the step-count advantage is self-evident: the Boc-protected oxalate salt eliminates two synthetic operations (protect N2, deprotect N2) relative to the fully deprotected scaffold.

Orthogonal Protection N-Selectivity Chemoselective Synthesis

Scalability and Quality Assurance: ISO-Certified Manufacturing at ≥98% Purity for Multi-Gram Procurement

The oxalate salt (CAS 1246749-78-9) is manufactured under ISO quality systems and certified at NLT 98% purity, specifically positioned as a critical API intermediate for global pharmaceutical and research industries . In contrast, the cis-Boc free base (CAS 250275-15-1) is offered at 96–98% purity across multiple vendors without ISO-certified quality system claims for the specific compound . While the free base has a longer commercial history, the oxalate salt's explicit ISO certification provides documented quality management traceability that is increasingly required for IND-enabling studies and process chemistry scale-up. The trans-diastereomer (CAS 1330763-64-8) at 95% purity represents a lower-tier specification without stereochemical relevance to the cis-configured pharmacologically active series .

ISO Certification GMP-Ready Bulk Procurement

High-Value Application Scenarios for tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Oxalate in Scientific Procurement


CCR5 Antagonist Lead Optimization and SAR Library Synthesis

The cis-(3aR,6aS)-configured scaffold is the core template for a published series of hexahydropyrrolo[3,4-c]pyrrole CCR5 antagonists with lead compound IC₅₀ values of 12 nM [1]. The Boc-protected oxalate salt provides the correct stereochemistry and orthogonal N-protection needed to diversify N5-acyl and N2-alkyl substituents without competing side reactions. The ≥98% purity specification ensures that impurity profiles do not confound biological SAR interpretation in cell-based fusion assays.

LOX/LOXL Inhibitor Synthesis for Oncology Programs (Post-2024 Patent Landscape)

The recently issued US Patent 12,018,029 B2 (June 2024) explicitly employs (3aR,6aS)-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate in Pd-catalyzed C–N coupling sequences to construct LOX/LOXL inhibitors [2]. The oxalate salt's solid-state handling properties and ISO-certified quality are advantageous for the multi-gram scale-up required for in vivo efficacy studies, while the cis stereochemistry is structurally mandated by the patent SAR.

ATX/LPA Pathway Inhibitor Development (Hoffmann-La Roche Patent Family)

The hexahydropyrrolo[3,4-c]pyrrole scaffold is foundational to the Hoffmann-La Roche ATX inhibitor patent family (EP3590940, SI2900669T1) covering renal, hepatic, fibrotic, and oncological indications [3]. Procuring the Boc-oxalate intermediate enables direct entry into the patent-defined chemical space without stereochemical ambiguity. The oxalate counterion's non-hygroscopic character is preferred over hydrochloride salts for reactions involving water-sensitive coupling reagents.

Pyrrolidine-Focused Diversity-Oriented Synthesis and Fragment-Based Drug Discovery

Published protocols demonstrate the scaffold's utility in NaBH(OAc)₃-mediated reductive amination with ketones, yielding diverse N-alkylated pyrrolidine products in 18–96% isolated yields across a library of 15+ compounds . The 69% benchmark yield for 1-methylpiperidin-4-one coupling provides procurement teams with a calculable cost-per-analog basis. The oxalate salt's room-temperature solid stability simplifies automated liquid-handling workflows in parallel synthesis platforms.

Quote Request

Request a Quote for tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.